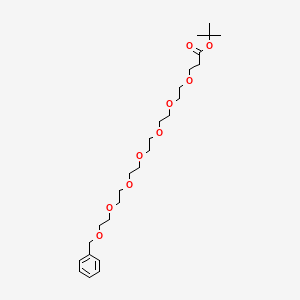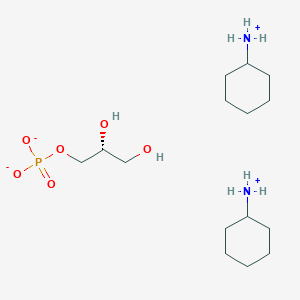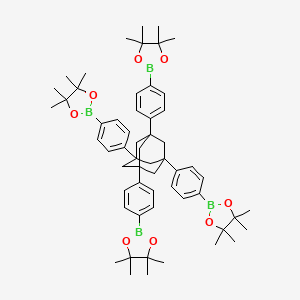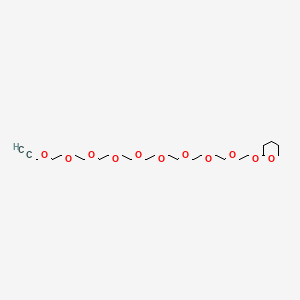
Szechenyin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Szechenyin A is a natural compound found in the Tibetan medicinal plant Gentianae Szechenyii Spray. It belongs to the class of terpenoids, iridoids, phenols, and monophenols. This compound has garnered attention due to its potential pharmacological properties, particularly in the study of inflammation and tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The detailed synthetic routes and reaction conditions for Szechenyin A are not widely documented. it is known to be derived from the n-butanol fraction of the Tibetan medicine Gentianae Szechenyii Spray . The extraction process typically involves solvent extraction followed by purification steps to isolate the compound in its pure form.
Industrial Production Methods
Industrial production methods for this compound are not well-established due to its natural origin. The compound is primarily obtained through the extraction of the Gentianae Szechenyii plant. This method involves harvesting the plant, drying it, and then using solvent extraction techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Szechenyin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not well-documented. general reagents for oxidation might include oxidizing agents like potassium permanganate or hydrogen peroxide, while reducing agents could include sodium borohydride or lithium aluminum hydride. Substitution reactions might involve halogens or other nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of this compound, while reduction could produce reduced forms of the compound .
Scientific Research Applications
Szechenyin A has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of terpenoids and iridoids.
Biology: Researchers investigate its effects on biological systems, particularly its anti-inflammatory and anti-tumor properties.
Medicine: this compound is studied for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: It is used in the development of pharmaceuticals and other health-related products
Mechanism of Action
The mechanism of action of Szechenyin A involves its interaction with specific molecular targets and pathways. It selectively acts upon intricate signaling pathways implicated in the genesis of afflictions such as cancer and inflammatory ailments. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Gentianine: Another compound found in the Gentianae Szechenyii plant with similar pharmacological properties.
Swertiamarin: A secoiridoid glycoside with anti-inflammatory and anti-tumor activities.
Gentiopicroside: A bitter iridoid glycoside with various medicinal properties.
Uniqueness
Szechenyin A stands out due to its unique chemical structure and potent pharmacological effects. Its ability to selectively target specific signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C40H50O21 |
|---|---|
Molecular Weight |
866.8 g/mol |
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-[3-[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-2-hydroxybenzoyl]oxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C40H50O21/c1-4-16-17-8-9-53-35(50)20(17)13-54-37(16)60-40-33(31(47)29(45)25(12-42)59-40)56-22-7-5-6-18(27(22)43)36(51)57-23-10-19-21(34(49)52-3)14-55-38(26(19)15(23)2)61-39-32(48)30(46)28(44)24(11-41)58-39/h4-7,13-17,19,23-26,28-33,37-48H,1,8-12H2,2-3H3/t15-,16+,17-,19+,23-,24-,25+,26+,28-,29+,30+,31-,32-,33+,37-,38-,39+,40-/m0/s1 |
InChI Key |
OVLWYIWETRMXCK-GLFONOOFSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O[C@@H]5[C@H]([C@@H]([C@H](O[C@H]5O[C@H]6[C@@H]([C@@H]7CCOC(=O)C7=CO6)C=C)CO)O)O)O |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(OC5OC6C(C7CCOC(=O)C7=CO6)C=C)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)

![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)






![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)

![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
